molecular formula C6H4IN3 B1225664 1-Azido-4-iodobenzene CAS No. 53694-87-4

1-Azido-4-iodobenzene

Cat. No.: B1225664
CAS No.: 53694-87-4
M. Wt: 245.02 g/mol
InChI Key: FJOKWWVZXVTOIR-UHFFFAOYSA-N
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Description

1-Azido-4-iodobenzene is an organic compound with the molecular formula C6H4IN3. It is a derivative of benzene, where an iodine atom and an azido group are substituted at the para positions. This compound is known for its utility in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 1-Azido-4-iodobenzene is opsin , a protein found in photoreceptor cells of the retina . Opsin plays a crucial role in the visual process, as it binds to a chromophore to form a photosensitive pigment, rhodopsin, which absorbs light and initiates a chemical reaction that sends a signal to the brain .

Mode of Action

This compound acts as a hydrophobic photosensitive probe . It partitions preferentially into photoreceptor disc membranes and, upon ultraviolet (UV) irradiation, becomes covalently bound to opsin and phospholipid . This binding is linearly related to the concentration of this compound .

Biochemical Pathways

The action of this compound affects the visual transduction pathway . By binding to opsin, it modifies the protein’s structure and potentially its function, which could alter the process of converting light into electrical signals in the retina .

Pharmacokinetics

Given its hydrophobic nature and its ability to bind to proteins upon uv irradiation , it can be inferred that these characteristics may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The covalent binding of this compound to opsin and phospholipid upon UV irradiation results in the modification of these molecules . This could potentially alter the function of opsin and disrupt the normal visual process .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . UV irradiation is necessary for the compound to bind to its targets . Additionally, the compound is typically stored at low temperatures (−20°C) to maintain its stability .

Biochemical Analysis

Biochemical Properties

1-Azido-4-iodobenzene plays a significant role in biochemical reactions, particularly in the field of photochemistry and photobiology. It acts as a photosensitive probe that can be used to study the interactions of proteins and other biomolecules. Upon exposure to ultraviolet light, this compound can form covalent bonds with nearby biomolecules, such as proteins and phospholipids. This property makes it useful for labeling and identifying specific proteins and studying their interactions within biological membranes .

Cellular Effects

This compound has been shown to influence various cellular processes. In photoreceptor cells, it can partition into photoreceptor disc membranes and, upon UV irradiation, become covalently bound to opsin and phospholipids . This interaction can affect cell signaling pathways and gene expression by modifying the activity of opsin, a key protein involved in the visual signal transduction pathway. Additionally, this compound can impact cellular metabolism by altering the function of membrane-bound enzymes and transporters.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules upon UV irradiationThe azido group in this compound can react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable covalent adducts . This mechanism is useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (e.g., -20°C) and protected from light . Prolonged exposure to light and higher temperatures can lead to its degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in photoreceptor cells, where it can permanently modify the activity of opsin and other membrane proteins.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can be used to selectively label and study specific proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymes. These adverse effects highlight the importance of carefully controlling the dosage when using this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a photoaffinity probe. The compound can be metabolized by enzymes that process azido and iodine-containing compounds These metabolic pathways can lead to the formation of reactive intermediates that can further interact with biomolecules, affecting metabolic flux and metabolite levels

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophobic nature. The compound can readily partition into lipid membranes, where it can interact with membrane-bound proteins and phospholipids . Transporters and binding proteins may also facilitate the movement of this compound within cells, affecting its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is primarily within lipid membranes, particularly in photoreceptor disc membranes . The compound’s hydrophobic nature allows it to integrate into these membranes, where it can interact with membrane proteins and phospholipids. Post-translational modifications, such as phosphorylation, may also influence the targeting and activity of this compound within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-4-iodobenzene can be synthesized through the diazotization of 4-iodoaniline followed by azidation. The process involves the following steps:

    Diazotization: 4-iodoaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.

    Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

1-Azido-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of 4-iodoaniline.

    Reduction Reactions: The azido group can be reduced to an amine group, forming 4-iodoaniline.

    Photochemical Reactions: Upon exposure to ultraviolet light, this compound can form reactive nitrene intermediates, which can further react with other molecules.

Common Reagents and Conditions:

    Sodium azide: Used in the azidation step.

    Sodium nitrite and hydrochloric acid: Used in the diazotization step.

    Reducing agents: Such as sodium borohydride, for the reduction of the azido group.

Major Products Formed:

    4-Iodoaniline: Formed through the reduction of the azido group.

    Various substituted benzene derivatives: Formed through substitution reactions.

Scientific Research Applications

1-Azido-4-iodobenzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Photolabeling: Utilized as a photolabeling agent in biochemical studies to investigate protein interactions and membrane dynamics.

    Material Science: Employed in the development of novel materials with specific properties, such as photoresponsive materials.

Comparison with Similar Compounds

1-Azido-4-iodobenzene can be compared with other similar compounds, such as:

  • 1-Azido-4-bromobenzene
  • 1-Azido-4-chlorobenzene
  • 1-Azido-4-fluorobenzene

Uniqueness: The presence of the iodine atom in this compound makes it particularly useful in reactions where heavy atoms are required, such as in certain types of photolabeling and radiolabeling studies. The iodine atom also influences the reactivity and stability of the compound compared to its bromine, chlorine, and fluorine analogs.

Properties

IUPAC Name

1-azido-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOKWWVZXVTOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20201951
Record name 1-Azido-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20201951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53694-87-4
Record name 1-Azido-4-iodobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053694874
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Record name 1-Azido-4-iodobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-iodobenzene
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Synthesis routes and methods I

Procedure details

6 g of p-iodoaniline was dispersed in a solution comprising 25 cc of water and 7.5 cc of 36% hydrochloric acid and cooled with ice. 2.1 g of sodium nitrite was dissolved in 13 ml of water and the resulting solution was added dropwise slowly to the dispersion to effect the diazotization reaction. A solution of 2.5 g of sodium azide in 18 ml of water was added dropwise thereto and, after stirring for one hour, the mixture was subjected to extraction with benzene. After the dehydration with sodium sulfate, benzene was evaporated to obtain p-azidoiodobenzene.
Quantity
6 g
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reactant
Reaction Step One
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7.5 mL
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2.1 g
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13 mL
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2.5 g
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18 mL
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solvent
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25 mL
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solvent
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Synthesis routes and methods II

Procedure details

4-Iodoaniline (32, 6.00 g, 27.4 mmol) was dissolved in 25 mL TFA and stirred in ice bath. Solid NaNO2 (2.07 g, 30.1 mmol) was added in small portions. The resulting mixture was stirred for 30 min in the ice bath. Sodium azide (1.87 g, 28.8 mmol) was dissolved in 10 mL water and chilled in ice bath. This cold solution was then added to the TFA solution in three portions. The mixture was stirred in ice bath for 1 hr and concentrated in vacuo to remove TFA. The residue was taken into 600 mL DCM and washed with water three times. The organic phase was dried using MgSO4 and concentrated in vacuo to afford 1-azido-4-iodobenzene 33 as a brownish waxy solid in >99% yield. In the mean time, 5-chlorothiophene-2-carboxylic acid (4, 9.13 g, 56 mmol) was dissolved in 200 mL dry DCM along with 0.5 mL dry DMF. To the vigorously stirred solution was carefully added oxalyl chloride (14.7 mL, 169 mmol) dropwise. The resulting solution was stirred for 3 hrs at RT and concentrated in vacuo. The residue was pumped to dryness and then dissolved in 300 mL dry DCM. To this solution was added propargylamine (5.8 mL, 84 mmol) dropwise. The mixture was stirred at RT for overnight and a lot of solid precipitated out. To this mixture was added 600 mL hexane. The mixture was vigorously stirred for a few hours and filtered for the solid (product 34). The solid (9.47 g, 85%) was washed with hexane and was pure enough for direct use without further purification. MS found for C8H6ClNOS as (M+H)+ 200.0, 202.0.
Quantity
6 g
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reactant
Reaction Step One
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Quantity
25 mL
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2.07 g
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[Compound]
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ice
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0 (± 1) mol
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1.87 g
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10 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-iodobenzenamine (2.38 g, 10.9 mmol) in MeCN (20 mL) at 0° C. was added tert-butyl nitrite (1.95 mL, 1.69 g, 16.4 mmol) and azidotrimethylsilane (1.70 mL, 1.49 g, 12.9 mmol). The reaction mixture was warmed to room temperature and stirred for 6 h, heated to 40° C. for 18 h, and diluted with EtOAc. The aqueous phase was washed with water (2×), brine (1×), dried over MgSO4, filtered, and concentrated to give 1-azido-4-iodobenzene which was used in the next step without further purification.
Quantity
2.38 g
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reactant
Reaction Step One
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1.95 mL
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reactant
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1.7 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Azido-4-iodobenzene
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Reactant of Route 4
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Reactant of Route 5
1-Azido-4-iodobenzene
Reactant of Route 6
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